7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a diethylamino group, and a dimethylpurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, diethylamine, and 1,3-dimethyluric acid.
Alkylation: The first step involves the alkylation of 1,3-dimethyluric acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 7-(4-chlorobenzyl)-1,3-dimethyluric acid.
Amination: The intermediate is then subjected to amination with diethylamine under reflux conditions to introduce the diethylamino group at the 8-position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the chlorobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its purine core structure is similar to that of natural nucleotides, making it a candidate for targeting nucleotide-binding enzymes.
Medicine
In medicine, research has focused on its potential therapeutic applications, including its use as an anti-cancer agent. The compound’s ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine atom.
7-(4-Methylbenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a methyl group instead of a chlorine atom.
7-(4-Fluorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorobenzyl group in 7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-7-9-13(19)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIZQJGOIFZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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